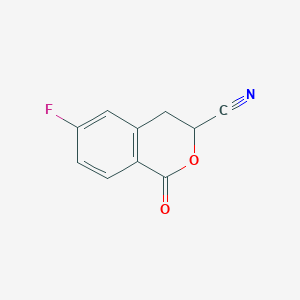![molecular formula C11H17NO2 B15258946 2-Ethoxy-4-[(ethylamino)methyl]phenol](/img/structure/B15258946.png)
2-Ethoxy-4-[(ethylamino)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-4-[(ethylamino)methyl]phenol is a chemical compound with the molecular formula C11H17NO2. It is a phenolic compound that has applications in various fields of scientific research and industry. The compound is known for its unique chemical structure, which includes an ethoxy group and an ethylamino group attached to a phenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-[(ethylamino)methyl]phenol typically involves the reaction of 2-ethoxyphenol with ethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification and crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-[(ethylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
2-Ethoxy-4-[(ethylamino)methyl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-[(ethylamino)methyl]phenol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes or activate specific receptors, resulting in its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-ethoxy-: Similar in structure but lacks the ethylamino group.
Phenol, 4-[2-(methylamino)ethyl]-: Similar but has a methylamino group instead of an ethylamino group.
Phenol, 4-(ethoxymethyl)-2-methoxy-: Similar but has a methoxy group instead of an ethylamino group.
Uniqueness
2-Ethoxy-4-[(ethylamino)methyl]phenol is unique due to the presence of both the ethoxy and ethylamino groups attached to the phenol ring. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
2-ethoxy-4-(ethylaminomethyl)phenol |
InChI |
InChI=1S/C11H17NO2/c1-3-12-8-9-5-6-10(13)11(7-9)14-4-2/h5-7,12-13H,3-4,8H2,1-2H3 |
InChI Key |
VZXLPYMRPMAPCB-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CC(=C(C=C1)O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,6-Dioxo-4,5,7,8-tetrahydrotriazolo[1,5-d][1,4]thiazepine-3-carboxylic acid](/img/structure/B15258864.png)
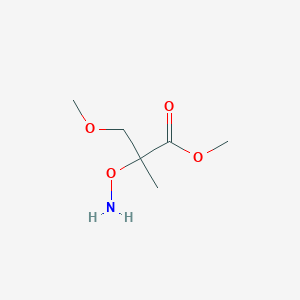
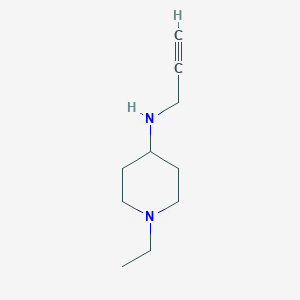

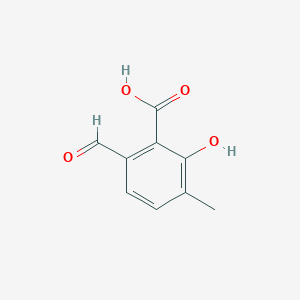
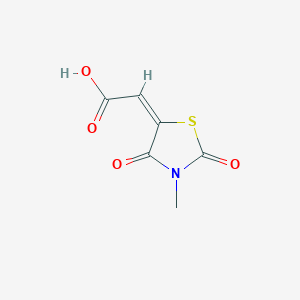
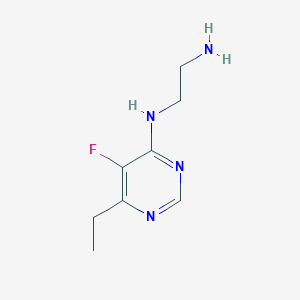

![3-[(3,4-Dihydro-2H-1-benzopyran-4-yl)amino]propanamide](/img/structure/B15258931.png)


![[1-(2-Methylphenyl)cyclopentyl]methanol](/img/structure/B15258954.png)

